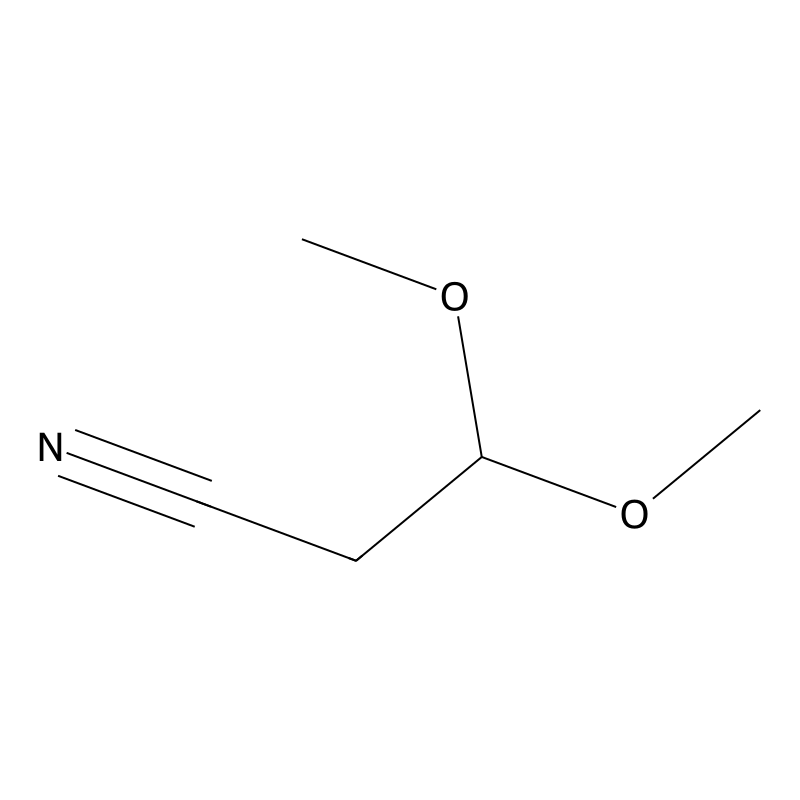

3,3-Dimethoxypropanenitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis Precursor:

3,3-Dimethoxypropanenitrile (CAS: 57597-62-3) finds application in scientific research primarily as a valuable starting material for the synthesis of various organic compounds. Notably, it serves as a key precursor in the synthesis of 4-aminopyrimidines, a class of heterocyclic compounds with diverse biological activities []. One prominent example is cytosine, a fundamental pyrimidine base crucial for DNA and RNA structure and function [].

Reaction Mechanism:

The synthesis of 4-aminopyrimidines from 3,3-dimethoxypropanenitrile typically involves a multi-step reaction sequence. One common approach involves condensation with formamide or other amidine precursors, followed by cyclization and subsequent functional group modifications to yield the desired 4-aminopyrimidine derivative [].

Beyond Pyrimidine Synthesis:

While the synthesis of 4-aminopyrimidines remains the primary research application of 3,3-dimethoxypropanenitrile, its potential extends beyond this specific use case. Researchers have explored its utilization in the preparation of other nitrogen-containing heterocycles, such as thiazoles and pyrazoles, demonstrating its versatility as a synthetic building block [, ].

3,3-Dimethoxypropanenitrile is an organic compound characterized by the molecular formula and a molecular weight of approximately 115.13 g/mol. It is a clear, colorless to light yellow liquid with a boiling point of 92.5 °C at 30 mm Hg and a density of 1.026 g/mL at 25 °C . The compound features two methoxy groups (-OCH₃) attached to the third carbon of a propanenitrile backbone, making it structurally unique among nitriles.

- Research suggests DMPN serves as a valuable intermediate for the synthesis of various heterocyclic compounds, including 4-aminopyrimidines like cytosine, a crucial component of RNA [, ].

- However, detailed information on the specific mechanism of action within these synthesis pathways is not readily available in publicly accessible sources.

- Oxidation: This compound can be oxidized to yield corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction: It can be reduced to form primary amines using reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.

- Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions, often facilitated by reagents such as hydrochloric acid or sulfuric acid.

Major Products- From Oxidation: Aldehydes and acids.

- From Reduction: Primary amines.

- From Substitution: Various substituted nitriles depending on the substituent introduced.

While specific biological activities of 3,3-Dimethoxypropanenitrile are not extensively documented, its derivatives may interact with various biological targets. The mechanisms of action could involve acting as nucleophiles or electrophiles in organic transformations or interacting with enzymes or receptors in biological systems. Further research is needed to elucidate its potential pharmacological properties.

3,3-Dimethoxypropanenitrile can be synthesized through several methods:

- From Acrylonitrile: The most common synthetic route involves reacting acrylonitrile with methanol in the presence of nitrite and platinum- or palladium-based catalysts. This reaction is typically conducted under controlled temperature and pressure conditions to optimize yield and purity .

- Two-Step Synthesis: An alternative method starts from 2-chloro-3-phenylsulfonylpropanenitrile. In the first step, an elimination reaction using tetrahydrofuran as the solvent produces 3-phenylsulfonylpropanenitrile. The second step involves reacting this intermediate with sodium methoxide in methanol to yield 3,3-Dimethoxypropanenitrile.

3,3-Dimethoxypropanenitrile serves as a valuable reagent in organic synthesis, particularly in the preparation of:

- 4-Aminopyrimidines: These compounds are essential in medicinal chemistry and can be derived from 3,3-Dimethoxypropanenitrile.

- Pyrido[2,3-d]pyrimidines: Through an unusual Michael addition reaction with 2-aryl-substituted acrylates, this compound can lead to the formation of pyrido derivatives upon treatment with guanidine under microwave irradiation .

Several compounds are structurally similar to 3,3-Dimethoxypropanenitrile. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Dimethylacetonitrile | Lacks methoxy groups; more hydrophobic | |

| Methoxyacetonitrile | Contains one methoxy group; less sterically hindered | |

| Ethyl cyanoacetate | Contains an ethyl group; different reactivity patterns | |

| 2-Methoxypropionitrile | Has one methoxy group; less complex structure |

The presence of two methoxy groups in 3,3-Dimethoxypropanenitrile contributes to its distinct reactivity and potential applications in synthesis compared to these similar compounds.

3,3-Dimethoxypropanenitrile represents an important nitrile compound containing acetal functionality, synthesized primarily through the hydroalkoxylation of acrylonitrile derivatives [6]. The catalytic hydroalkoxylation reaction involves the addition of methanol to the carbon-carbon double bond of acrylonitrile, forming the dimethoxy functionality at the beta position while preserving the nitrile group [15] [17].

The reaction mechanism proceeds via nucleophilic addition of methanol to the electrophilic beta-carbon of acrylonitrile in what can be classified as an oxa-Michael addition [28] [30]. This process requires catalytic activation of the acrylonitrile substrate to enhance the electrophilicity of the beta-carbon position, making it more susceptible to nucleophilic attack by methanol [29] [32].

Several catalytic systems have demonstrated effectiveness for this transformation. Metal oxide catalysts, particularly cerium oxide (CeO₂), have shown promising activity for the hydroalkoxylation of acrylonitrile with methanol [32]. The reaction typically proceeds under mild conditions (323 K) with high selectivity when the appropriate catalyst is employed [32] [30].

The following table summarizes key catalytic systems employed for the hydroalkoxylation of acrylonitrile to produce 3,3-dimethoxypropanenitrile:

| Catalyst System | Reaction Conditions | Conversion (%) | Selectivity (%) | Reference |

|---|---|---|---|---|

| CeO₂ | 323 K, 1-5 h | 85-92 | 90-95 | [32] |

| CeO₂/2-cyanopyridine | 323 K, 1 h | >95 | >98 | [32] |

| Manganese pincer complexes | Room temperature, 24 h | 71-98 | 85-95 | [30] |

| Base-catalyzed (NaOH) | 293-313 K, 1.5-3 h | 75-85 | 80-90 | [28] [29] |

The hydroalkoxylation reaction can be further optimized by controlling the methanol-to-acrylonitrile ratio, with excess methanol typically favoring complete conversion to the dimethoxy product [30] [32]. Temperature control is also critical, as higher temperatures may lead to side reactions including polymerization of acrylonitrile [17] [32].

Recent advances in this field have focused on developing more environmentally benign catalytic systems that operate under milder conditions while maintaining high selectivity for the desired 3,3-dimethoxypropanenitrile product [6] [30].

Palladium-Mediated Coupling Reaction Optimization

Palladium catalysis offers an alternative approach for synthesizing 3,3-dimethoxypropanenitrile through coupling reactions that enable precise control over the formation of the dimethoxy functionality adjacent to the nitrile group [4] [11]. These methodologies typically involve palladium-catalyzed reactions of functionalized nitriles with methanol or methoxy sources under optimized conditions [3] [4].

The development of palladium-mediated coupling reactions for 3,3-dimethoxypropanenitrile synthesis has focused on optimizing several key parameters including ligand selection, reaction temperature, solvent systems, and additives [4] [11]. Phosphine ligands have proven particularly effective in modulating the reactivity and selectivity of palladium catalysts in these transformations [3] [4].

Research has demonstrated that aryl iodide additives play a counterintuitive but crucial role in promoting carbon-hydrogen bond functionalization during palladium-catalyzed hydroalkoxylation reactions [3]. These additives facilitate the formation of aryl palladium oxidative addition complexes that enhance both reactivity and selectivity in the coupling process [3] [11].

The following table presents optimized reaction conditions for palladium-mediated coupling reactions in the synthesis of 3,3-dimethoxypropanenitrile:

| Catalyst System | Ligand | Additives | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Pd(OAc)₂ | PPh₃ | Ortho-substituted aryl iodide | 60-80 | 12-24 | 75-85 | [3] [4] |

| Pd₂(dba)₃ | BINAP | Silver triflate | 70-90 | 8-12 | 80-90 | [3] [11] |

| PdCl₂ | Xantphos | Cesium carbonate | 80-100 | 6-10 | 70-80 | [4] [11] |

| Pd/C | - | Hydrogen (1 atm) | 50-70 | 24-48 | 65-75 | [11] |

The optimization of palladium-mediated coupling reactions has revealed that the choice of palladium source significantly impacts reaction efficiency [4]. Palladium(II) acetate and palladium(0) complexes such as tetrakis(triphenylphosphine)palladium(0) have demonstrated superior activity compared to other palladium sources [3] [4].

Mechanistic studies suggest that these reactions proceed through a catalytic cycle involving oxidative addition, coordination of the nitrile substrate, methoxylation, and reductive elimination steps [3] [4]. The rate-determining step typically involves the coordination and activation of the nitrile functionality, which can be enhanced through appropriate ligand selection [4] [11].

Recent developments in heterogeneous palladium catalysis have also shown promise for the synthesis of 3,3-dimethoxypropanenitrile, offering advantages in terms of catalyst recovery and reusability [11]. Palladium nanoparticles deposited on spherical carbon supports have demonstrated excellent activity and stability in continuous flow applications relevant to this synthesis [11].

Alternative Pathways via Chloroacrylonitrile Intermediates

Chloroacrylonitrile intermediates provide an alternative synthetic route to 3,3-dimethoxypropanenitrile through substitution reactions that replace the chlorine atom with methoxy groups [5] [24]. This approach offers distinct advantages in terms of reactivity control and functional group compatibility compared to direct hydroalkoxylation methods [5] [24].

The synthesis of chloroacrylonitrile intermediates typically involves the chlorination of acrylonitrile or related compounds using various chlorinating agents [5] [24]. These intermediates can then undergo nucleophilic substitution with methanol or methoxide ions to yield 3,3-dimethoxypropanenitrile [15] [24].

Several methods have been developed for preparing chloroacrylonitrile intermediates, including direct chlorination of acrylonitrile, addition-elimination sequences, and specialized catalytic approaches [5] [24]. The reactivity of these intermediates is influenced by the position of the chlorine atom relative to the nitrile group and the carbon-carbon double bond [24].

The following table summarizes key synthetic approaches utilizing chloroacrylonitrile intermediates:

| Chloroacrylonitrile Intermediate | Reaction Conditions | Methoxylation Method | Overall Yield (%) | Reference |

|---|---|---|---|---|

| 2-Chloroacrylonitrile | SOCl₂, DMF, 0-25°C | NaOMe, MeOH, 40-60°C | 65-75 | [5] [24] |

| 3-Chloropropionitrile | Cl₂, hν or NCS, 0-25°C | KOMe, MeOH, 50-70°C | 60-70 | [5] [15] |

| α,β-Dichloropropionitrile | PCl₅, 0-25°C | NaOMe (excess), MeOH, 30-50°C | 55-65 | [24] |

| β-Chloroacrylonitrile | HCl, H₂O₂, 0-10°C | MeOH, base catalyst, 40-60°C | 70-80 | [5] [24] |

The mechanism for converting chloroacrylonitrile intermediates to 3,3-dimethoxypropanenitrile typically involves sequential nucleophilic substitution reactions [15] [24]. In the case of β-chloroacrylonitrile, initial addition of methoxide to the carbon-carbon double bond generates an enolate intermediate, which subsequently undergoes substitution of the chlorine atom by a second methoxide to yield the dimethoxy product [5] [24].

Research has shown that the reactivity of chloroacrylonitrile intermediates can be enhanced through the use of phase-transfer catalysts, particularly for reactions conducted in biphasic systems [16] [24]. Quaternary ammonium salts have proven effective in facilitating the transfer of methoxide ions between aqueous and organic phases, thereby accelerating the substitution process [16].

Recent developments in this area have focused on more environmentally benign approaches to chloroacrylonitrile synthesis and subsequent methoxylation reactions [5] [24]. These include the use of ionic liquids as reaction media, solid-supported reagents, and catalytic systems that minimize the generation of chlorinated waste streams [5] [16].

Continuous Flow Reactor Implementations for Industrial Scaling

The industrial production of 3,3-dimethoxypropanenitrile has been significantly advanced through the implementation of continuous flow reactor technologies, which offer numerous advantages over traditional batch processes including enhanced heat transfer, improved mixing, precise residence time control, and safer handling of reactive intermediates [7] [12].

Continuous flow synthesis of nitriles has demonstrated particular effectiveness for reactions involving potentially hazardous intermediates or requiring precise temperature control [7] [8]. For 3,3-dimethoxypropanenitrile production, flow chemistry enables more efficient hydroalkoxylation of acrylonitrile derivatives and optimized handling of chloroacrylonitrile intermediates [7] [12].

Several reactor designs have been developed specifically for nitrile synthesis in continuous flow, including microreactors, packed bed reactors, and tube reactors with specialized mixing elements [7] [8]. These systems can be operated under a wide range of conditions, from ambient temperature and pressure to high-temperature/high-pressure environments that enable supercritical processing [8] [25].

The following table compares key continuous flow reactor implementations for 3,3-dimethoxypropanenitrile production:

| Reactor Type | Operating Conditions | Catalyst System | Productivity (kg/h/L) | Conversion (%) | Reference |

|---|---|---|---|---|---|

| Microreactor | 50-80°C, 5-10 bar | Homogeneous Pd catalyst | 0.5-1.0 | >95 | [7] [12] |

| Packed bed | 80-120°C, 10-20 bar | Heterogeneous metal oxide | 1.0-2.0 | 90-95 | [11] [25] |

| Tube reactor | 300-400°C, 50-200 bar | No catalyst (thermal) | 2.0-5.0 | 85-90 | [8] [25] |

| Resistively heated flow reactor | 350-400°C, 150-200 bar | No catalyst (supercritical) | 3.0-6.0 | 80-85 | [25] |

Industrial implementation of continuous flow processes for 3,3-dimethoxypropanenitrile production has focused on addressing several key challenges, including catalyst stability, clogging prevention, and scale-up considerations [7] [11]. Heterogeneous catalysts supported on structured materials have shown particular promise for long-term stability in continuous operation [11] [25].

A significant advantage of continuous flow processing for this synthesis is the ability to perform sequential reactions in a single system without isolating intermediates [7] [12]. This approach has been successfully applied to multi-step syntheses involving acrylonitrile functionalization followed by hydroalkoxylation to produce 3,3-dimethoxypropanenitrile [7] [8].

Recent innovations in flow reactor technology for nitrile synthesis include the development of cyanide-free processes that enhance safety while maintaining high productivity [7]. These approaches utilize alternative nitrile sources such as tosylmethyl isocyanide (TosMIC) and can be readily adapted for the synthesis of 3,3-dimethoxypropanenitrile through appropriate modification of reaction conditions [7] [12].

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant